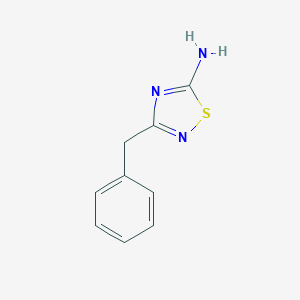

3-Benzyl-1,2,4-thiadiazol-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPJUFWVJYJIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345566 | |

| Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17467-27-5 | |

| Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Crystal Structure of Benzyl-Substituted Amino-Thiadiazoles: A Case Study of 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine

Abstract: This technical guide provides a comprehensive overview of the methodologies and analyses involved in determining and understanding the crystal structure of benzyl-substituted amino-thiadiazoles, a class of compounds with significant interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for 3-Benzyl-1,2,4-thiadiazol-5-amine, this paper will use the closely related and structurally characterized compound, 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine, as a representative case study.[1] The principles and techniques discussed herein are directly applicable to the structural elucidation of the target molecule and its analogues. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thiadiazoles in Drug Discovery

Thiadiazoles are a prominent class of five-membered heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[2][3] The presence of sulfur and nitrogen atoms in the ring system imparts unique physicochemical properties, including the capacity for hydrogen bonding and serving as a bioisosteric replacement for other functional groups.[4] Derivatives of 1,3,4-thiadiazole, in particular, are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6]

The three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its biological activity. It dictates how a molecule interacts with its biological target, influences its solubility and bioavailability, and ultimately determines its efficacy as a therapeutic agent. For drug development professionals, a detailed knowledge of the crystal structure is paramount for structure-based drug design and lead optimization.

This guide will delve into the technical aspects of determining the crystal structure of benzyl-substituted amino-thiadiazoles, using 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine as a practical exemplar.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

General Synthesis of Amino-Thiadiazole Derivatives

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.[5] While the specific synthesis for 3-Benzyl-1,2,4-thiadiazol-5-amine is not detailed in the available literature, a general synthetic pathway can be inferred from established methods for related compounds.

Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

-

Preparation of the Thiosemicarbazide Intermediate: An appropriate acyl or aryl acid is reacted with thiosemicarbazide in a suitable solvent, often with a condensing agent, to form the corresponding acyl/aroylthiosemicarbazide.

-

Cyclization: The thiosemicarbazide intermediate is then subjected to dehydrative cyclization. This is commonly achieved by heating in the presence of a strong acid, such as concentrated sulfuric acid or phosphoric acid.[5] The reaction mixture is heated for several hours, then cooled and neutralized to precipitate the crude thiadiazole derivative.

-

Purification: The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol, DMF/water) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[5]

The Art of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The method of crystallization can significantly impact the crystal habit and internal order.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify a system in which the compound has moderate solubility.

-

Slow Evaporation: A nearly saturated solution of the purified compound is prepared in the chosen solvent system. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: The compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container holding a second solvent (the "anti-solvent") in which the compound is insoluble but the first solvent is miscible. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting the growth of crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a mounted loop.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically around 100-120 K) to minimize thermal vibrations of the atoms.[1] X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector.[1][7]

The collected data, consisting of thousands of reflection intensities, are then processed. This involves integrating the intensities, correcting for experimental factors like absorption, and reducing the data to a set of structure factors.

Structure Solution and Refinement

The processed data are used to solve the crystal structure. For organic molecules, direct methods are often successful in determining the initial positions of the non-hydrogen atoms.[1] This initial model is then refined using a least-squares algorithm to improve the fit between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray structure determination.

Structural Analysis of 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine

The following sections detail the crystal structure of 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine, providing a framework for the analysis of similar compounds.[1]

Crystallographic Data

A summary of the crystallographic data for 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine is presented in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₉H₈N₄O₂S |

| Formula Weight | 236.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0878 (2) |

| b (Å) | 5.6213 (3) |

| c (Å) | 17.8035 (9) |

| α (°) | 80.980 (3) |

| β (°) | 85.677 (3) |

| γ (°) | 79.855 (3) |

| Volume (ų) | 494.42 (4) |

| Z | 2 |

| Temperature (K) | 120 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 3.5 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

Molecular Geometry

The molecule consists of a 1,3,4-thiadiazole ring linked to a 3-nitrophenyl group via a methylene bridge. Key structural features include:

-

Planarity: The 1,3,4-thiadiazole ring is essentially planar.

-

Conformation: The dihedral angle between the thiadiazole and benzene rings is 73.92 (8)°.[1] This twisted conformation is a critical feature that will influence how the molecule packs in the crystal lattice and how it might interact with a biological target. The orientation of the thiadiazole sulfur atom is towards the benzene ring.[1]

Molecular Structure of 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine

Caption: 2D representation of the molecular structure.

Supramolecular Assembly and Intermolecular Interactions

The arrangement of molecules in the crystal, known as the crystal packing, is governed by a network of intermolecular interactions. In the case of 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine, these include:

-

Hydrogen Bonding: N—H···N hydrogen bonds are the primary interactions that stabilize the crystal packing. These interactions link molecules into supramolecular tapes along the[1] direction, forming alternating eight-membered and ten-membered synthons.[1]

-

Other Interactions: The three-dimensional network is further consolidated by weaker C—H···O, C—H···S, and C—H···π interactions.[1]

Understanding these interactions is crucial, as they provide insights into the molecule's physical properties, such as melting point and solubility, and can inform the design of co-crystals and polymorphs.

Conclusion and Future Directions

This guide has provided a detailed overview of the process of determining and analyzing the crystal structure of benzyl-substituted amino-thiadiazoles, using 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine as a case study. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are well-established and can be applied to elucidate the structure of the target molecule, 3-Benzyl-1,2,4-thiadiazol-5-amine.

The structural insights gained from such studies are invaluable for the drug development process. A comprehensive understanding of the three-dimensional structure, conformational preferences, and intermolecular interactions of these compounds will empower medicinal chemists to design more potent and selective therapeutic agents. Future work should focus on obtaining the crystal structure of 3-Benzyl-1,2,4-thiadiazol-5-amine to enable direct structure-activity relationship studies and to further enrich our understanding of this important class of molecules.

References

-

Rasayan, J. Chem. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available at: [Link].

-

Kang, Y., Cho, N. S., & Jeon, Y. J. (2012). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2041. Available at: [Link].

-

Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link].

-

Gomathy, S., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(23), 5695. Available at: [Link].

-

Ben-Abdallah, T., et al. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2024(1), M1827. Available at: [Link].

-

MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at: [Link].

-

Al-Warhi, T., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29509-29522. Available at: [Link].

-

Al-otaibi, A. M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2244. Available at: [Link].

-

Ordon, M., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[2][5][8]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Materials, 14(3), 633. Available at: [Link].

-

Tiekink, E. R. T., et al. (2010). 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3200. Available at: [Link].

-

Al-Ghorbani, M., et al. (2015). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Tropical Journal of Pharmaceutical Research, 14(9), 1589. Available at: [Link].

-

Gąsowska, A., et al. (2006). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry, 13(27), 3329-3347. Available at: [Link].

Sources

- 1. 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Novel Thiadiazole Derivatives

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential across numerous disease areas.[1][2] This guide provides a comprehensive framework for the initial biological evaluation of novel thiadiazole derivatives, designed for researchers and drug development professionals. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental choices, establishing a self-validating system for preliminary screening. We will detail field-proven, step-by-step protocols for primary in vitro assays—covering cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities—and underscore the strategic importance of early ADME/Tox profiling. The narrative is grounded in authoritative references, ensuring scientific integrity and reproducibility, and is supplemented with structured data tables and process diagrams to enhance clarity and application.

Introduction: The Thiadiazole Scaffold in Drug Discovery

Thiadiazoles represent a vital class of five-membered heterocyclic compounds containing nitrogen and sulfur atoms.[1] This structural motif is considered a "versatile scaffold" in drug design due to its favorable physicochemical properties and its ability to act as a hydrogen bond acceptor and a two-electron donor system.[3] Consequently, thiadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects.[1][2][4] The core challenge and opportunity lie in efficiently screening newly synthesized derivatives to identify promising lead compounds for further development. This guide outlines a robust, multi-tiered strategy for this critical preliminary evaluation.

The Logic of a Phased Screening Approach

A shotgun approach to biological screening is inefficient and cost-prohibitive. A logically phased or tiered approach is superior, designed to quickly and economically eliminate compounds with undesirable properties (e.g., high toxicity, no activity) while prioritizing those with promising therapeutic potential. This hierarchical workflow ensures that resource-intensive secondary and in vivo assays are reserved for only the most viable candidates.

The initial phase, which is the focus of this guide, involves a battery of rapid, cost-effective, and reproducible in vitro assays. The selection of these primary assays should be guided by the therapeutic hypothesis for the novel derivatives but is often broad to capture unexpected activities.

Primary In Vitro Screening Protocols

This section provides the core methodologies for the initial assessment of biological activity. For scientific integrity, every assay must include a positive control (a known active compound, e.g., a standard drug) and a negative/vehicle control (e.g., DMSO) to validate the assay's performance.[5]

Cytotoxicity and Antiproliferative Screening (Anticancer)

The first crucial step is to assess a compound's effect on cell viability. This dual-purpose screening identifies compounds that are either generally toxic or selectively inhibit the proliferation of cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which corresponds to the number of viable cells.[8]

Causality Behind Experimental Choices:

-

Choice of Cell Lines: It is critical to use both cancerous and non-cancerous cell lines. For example, screening against a breast cancer line like MCF-7 and a non-cancerous line like human embryonic kidney cells (HEK293) allows for the calculation of a Selectivity Index (SI) .[6] A high SI indicates the compound is more toxic to cancer cells than normal cells, a highly desirable trait for a potential anticancer agent.

-

Concentration Range: A wide concentration range (e.g., 1 to 100 µM) is used to determine a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.[9]

Experimental Protocol: MTT Assay [7][9]

-

Cell Seeding: Seed cells (e.g., MCF-7, HeLa, HEK293) into a 96-well plate at a density of approximately 8 x 10³ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[9]

-

Compound Treatment: Prepare stock solutions of the thiadiazole derivatives in DMSO.[10] Add various concentrations of the compounds (e.g., 1, 10, 50, 100 µM) to the wells. Ensure the final DMSO concentration is non-toxic (typically ≤1%).[10] Incubate for 48 hours.

-

MTT Addition: Discard the media and add 100 µL of fresh medium plus 50 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for 3-4 hours.

-

Formazan Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation: Hypothetical Antiproliferative Activity

| Compound ID | IC50 on MCF-7 (µM) [Cancer] | IC50 on HEK293 (µM) [Normal] | Selectivity Index (SI) = IC50(Normal)/IC50(Cancer) |

| THIA-001 | 8.5 | 95.2 | 11.2 |

| THIA-002 | 55.1 | 60.5 | 1.1 |

| THIA-003 | > 100 | > 100 | - |

| Doxorubicin | 0.9 | 5.4 | 6.0 |

Antimicrobial Activity Screening

Thiadiazoles are well-known for their potential as antimicrobial agents.[1] The initial screening aims to determine the minimum concentration of a compound that inhibits visible growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration that kills the bacteria (Minimum Bactericidal Concentration, MBC).

Causality Behind Experimental Choices:

-

Methodology: The broth microdilution method is a quantitative and widely accepted technique for determining MIC values and is more precise than agar diffusion methods for primary screening.[11]

-

Organism Selection: A panel of microorganisms should include representatives of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) to establish the spectrum of activity.[12]

Experimental Protocol: Broth Microdilution for MIC/MBC [11]

-

Preparation: In a 96-well plate, add a suitable broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

-

Serial Dilution: Add the test compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add a standardized microbial inoculum (e.g., 10⁵ CFU/mL) to each well.[11]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.[11]

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and subculture it onto an agar plate. The lowest concentration that results in the death of 99.9% of the initial inoculum is the MBC.[11]

Data Presentation: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| THIA-001 | 16 | > 128 | 64 |

| THIA-004 | 32 | 64 | 128 |

| THIA-005 | > 128 | > 128 | > 128 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 8 |

Antioxidant Capacity Assessment

Oxidative stress is implicated in numerous diseases, making antioxidant activity a valuable therapeutic property. Simple, rapid chemical assays based on radical scavenging are excellent for preliminary screening. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are most common.[13][14]

Causality Behind Experimental Choices:

-

DPPH Assay: This assay measures the ability of the thiadiazole derivative to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[15][16] This is a direct measure of radical scavenging capacity.

-

ABTS Assay: The ABTS assay is versatile as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic compounds, providing a complementary view to the DPPH method.[15]

Experimental Protocol: DPPH Radical Scavenging Assay [16][17]

-

Reagent Preparation: Prepare a 0.004% (w/v) solution of DPPH in methanol.[16]

-

Assay Setup: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution.

-

Compound Addition: Add various concentrations of the test compounds.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the decrease in absorbance at 517 nm.[16]

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). Ascorbic acid is commonly used as a positive control.[18]

In Vitro Anti-inflammatory Activity

For a preliminary screen, complex cell-based assays can be deferred in favor of simple, indicative biochemical assays. Protein denaturation is a well-documented cause of inflammation, and compounds that can prevent it may have anti-inflammatory potential.[19]

Causality Behind Experimental Choices:

-

Protein Denaturation Assay: This assay uses heat-induced denaturation of a protein like bovine serum albumin (BSA) as a model for inflammation. An effective anti-inflammatory agent will protect the protein from denaturation. This provides a quick and inexpensive indication of potential activity.[19]

Experimental Protocol: Inhibition of Protein Denaturation

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA.

-

Denaturation: Heat the mixture at 72°C for 5 minutes.

-

Cooling & Measurement: Cool the solution and measure the turbidity (a sign of denaturation) at 660 nm.

-

Data Analysis: Calculate the percentage of inhibition of denaturation. Diclofenac sodium is a common positive control.

Secondary and Mechanistic Screening

Compounds that show promising activity and selectivity in primary screens ("hits") are advanced to secondary screening. This phase aims to confirm the activity and begin to elucidate the mechanism of action (MoA).

-

For Anticancer Hits: Further investigation may involve apoptosis assays (e.g., Annexin V staining) to see if the compounds induce programmed cell death, or specific enzyme inhibition assays if the compounds were designed to target a particular kinase, such as EGFR or HER-2.[10][20]

-

For Anti-inflammatory Hits: The next step could be to assess the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) or to use cell-based models to measure the inhibition of pro-inflammatory mediators like nitric oxide (NO) or cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.[21][22]

-

For Antimicrobial Hits: Time-kill assays can be performed to understand the dynamics of the bactericidal or bacteriostatic effect over time.[11]

The Imperative of Early ADME/Tox Profiling

A significant percentage of drug candidates fail in later stages due to poor pharmacokinetic properties or unforeseen toxicity.[23] Therefore, integrating early in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments is a critical, cost-saving strategy.[24] These tests help to filter out compounds that, despite good biological activity, are unlikely to become successful drugs.[25]

Key Early-Stage ADME Assays:

-

Aqueous Solubility: A fundamental property that affects absorption and formulation.[26]

-

Metabolic Stability: Using liver microsomes, this assay predicts how quickly a compound will be metabolized by key enzymes (like Cytochrome P450s) in the liver. Low stability often leads to poor bioavailability and short duration of action.[25]

-

Cell Permeability (Caco-2 Assay): The Caco-2 cell monolayer model is the industry standard for predicting human intestinal absorption and identifying whether a compound is a substrate for efflux transporters.[23][25]

Data Integrity and Reporting

Trustworthiness in preclinical research hinges on rigorous methodology and transparent reporting. All experiments should be performed multiple times to ensure reproducibility.[5] When reporting results, it is essential to provide comprehensive details about the methods, including animal species and strains (for later in vivo work), cell line sources, and statistical analyses.[27] Adherence to guidelines such as the NIH's "Principles and Guidelines for Reporting Preclinical Research" and the ARRIVE guidelines is strongly recommended to enhance the quality and value of the research.[5][27][28]

Conclusion

The preliminary biological screening of novel thiadiazole derivatives is a systematic process of evidence-gathering. By employing a hierarchical strategy that begins with broad, cost-effective in vitro assays and integrates early ADME/Tox considerations, research teams can efficiently identify compounds with the highest potential for therapeutic success. The causality-driven approach detailed in this guide—from the selection of cell lines and microbial strains to the interpretation of multi-assay data—provides a robust framework for making informed decisions in the early stages of drug discovery.

References

-

Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC. (n.d.). PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC. (n.d.). National Institutes of Health. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC. (n.d.). National Institutes of Health. [Link]

-

a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (n.d.). pharmedicopublishers.com. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. (n.d.). National Institutes of Health. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]

-

Principles and Guidelines for Reporting Preclinical Research. (2024, September 9). NIH Grants & Funding. [Link]

-

(PDF) Synthesis, characterization and antioxidant activity of new derivatives 1,3,4-oxadiazole and 1,3,4-thiadiazole from acid hydrazide. (2024, March 14). ResearchGate. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019, September 5). PubMed Central. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. (n.d.). MDPI. [Link]

-

(PDF) The National Institutes of Health and guidance for reporting preclinical research. (2025, August 6). ResearchGate. [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. (2015, September 9). NCBI. [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI. [Link]

-

Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024, June 6). ResearchGate. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16). National Center for Biotechnology Information. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND SCREENING FOR CERTAIN BIOLOGICAL ACTIVITIES. (n.d.). International Journal of Pharma and Chemical Sciences. [Link]

-

Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021, December 4). ResearchGate. [Link]

-

Improving Early Drug Discovery through ADME Modelling. (2025, August 7). ResearchGate. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). MDPI. [Link]

-

cytotoxicity mtt assay: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (n.d.). MDPI. [Link]

-

The National Institutes of Health and guidance for reporting preclinical research - PMC. (2015, February 17). National Center for Biotechnology Information. [Link]

-

Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC. (2021, October 27). National Center for Biotechnology Information. [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023, June 27). RSC Advances. [Link]

-

Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015, April 17). ASM Journals. [Link]

-

Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Fidelta. [Link]

-

Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025, June 5). Scholars Middle East Publishers. [Link]

-

14 compounds were selected and analysed using MTT-or SRB Assay in... (n.d.). ResearchGate. [Link]

-

Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC. (n.d.). National Institutes of Health. [Link]

-

Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC. (2022, February 14). National Center for Biotechnology Information. [Link]

-

What ADME tests should be conducted for preclinical studies? (2013, July 3). Acta Pharmaceutica Sinica B. [Link]

-

Preclinical checklist. (n.d.). Diabetologia. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). ResearchGate. [Link]

-

Screening of small-molecule library for novel antibacterials. (a)... (n.d.). ResearchGate. [Link]

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (n.d.). Semantic Scholar. [Link]

-

Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (n.d.). PubMed. [Link]

-

In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024, October 6). Preprints.org. [Link]

-

Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC. (n.d.). National Institutes of Health. [Link]

-

Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (2025, October 14). ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Step 2: Preclinical Research. (2018, January 4). FDA. [Link]

-

Synthesis, characterization and in-vitro anti-oxidant activity of some novel 1, 3,4-thiadiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Ac. (n.d.). ResearchGate. [Link]

-

Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones. (n.d.). SciSpace. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). ResearchGate. [Link]

-

(PDF) Thiadiazole derivatives as anticancer agents. (n.d.). ResearchGate. [Link]

Sources

- 1. pharmedicopublishers.com [pharmedicopublishers.com]

- 2. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities | MDPI [mdpi.com]

- 5. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 12. ijpcbs.com [ijpcbs.com]

- 13. researchgate.net [researchgate.net]

- 14. propulsiontechjournal.com [propulsiontechjournal.com]

- 15. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. scispace.com [scispace.com]

- 18. saudijournals.com [saudijournals.com]

- 19. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 24. lifechemicals.com [lifechemicals.com]

- 25. hrcak.srce.hr [hrcak.srce.hr]

- 26. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. The National Institutes of Health and guidance for reporting preclinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-Benzyl-1,2,4-thiadiazol-5-amine Analogues

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, conferring a unique combination of physicochemical properties that are advantageous for drug design. Its rigid, planar structure and the presence of heteroatoms allow for specific and strong interactions with biological targets. The 1,2,4-thiadiazole core is found in a variety of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 3,5-disubstituted pattern, in particular, offers a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for a specific subset of these compounds: 3-benzyl-1,2,4-thiadiazol-5-amine and its analogues. We will delve into the mechanistic rationale behind the chosen synthetic routes, provide detailed experimental protocols, and discuss the characterization and potential biological relevance of these molecules.

Strategic Approach: Retrosynthetic Analysis

The most convergent and reliable strategy for the synthesis of 3-benzyl-1,2,4-thiadiazol-5-amine hinges on the oxidative cyclization of a suitable acyclic precursor. A retrosynthetic analysis reveals that the target molecule can be disconnected at the N-S bond, leading back to N-benzyl-1-amidinothiourea. This precursor, in turn, can be conceptually assembled from benzylamine, a source of the amidino group (such as dicyandiamide), and a sulfur source.

Caption: Retrosynthetic analysis of 3-benzyl-1,2,4-thiadiazol-5-amine.

This two-stage approach allows for the modular construction of analogues by varying the initial amine, which is a key advantage for generating compound libraries for structure-activity relationship (SAR) studies.

Part 1: Synthesis of the Key Precursor: N-Benzyl-1-amidinothiourea

The synthesis of the N-benzyl-1-amidinothiourea precursor is a critical step that requires careful control of reaction conditions to ensure good yields and purity. While a one-pot reaction from benzylamine, dicyandiamide, and hydrogen sulfide is conceivable, a more controlled and higher-yielding approach involves a two-step process.

Step 1.1: Synthesis of Benzylguanidine

The first step involves the reaction of benzylamine hydrochloride with dicyandiamide. This reaction proceeds via nucleophilic attack of the benzylamine on one of the nitrile groups of dicyandiamide, followed by cyclization and subsequent ring-opening to form the guanidine derivative.

Experimental Protocol: Synthesis of Benzylamine Hydrochloride

-

To a solution of benzylamine (10.7 g, 100 mmol) in diethyl ether (100 mL) at 0 °C, slowly add concentrated hydrochloric acid (8.3 mL, 100 mmol) dropwise with vigorous stirring.

-

A white precipitate will form. Continue stirring for 30 minutes at 0 °C.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield benzylamine hydrochloride.

Experimental Protocol: Synthesis of Benzylguanidine

-

In a round-bottom flask equipped with a reflux condenser, combine benzylamine hydrochloride (14.3 g, 100 mmol) and dicyandiamide (8.4 g, 100 mmol) in 100 mL of n-butanol.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure benzylguanidine.

Step 1.2: Thioacylation of Benzylguanidine

The second step is the conversion of benzylguanidine to N-benzyl-1-amidinothiourea. This can be achieved by reacting the guanidine with a suitable thioacylating agent. A common and effective method involves the use of benzoyl isothiocyanate, followed by hydrolysis of the benzoyl group.

Experimental Protocol: Synthesis of N-Benzyl-1-amidinothiourea

-

To a solution of benzylguanidine (15.0 g, 100 mmol) in a suitable aprotic solvent such as tetrahydrofuran (THF) (150 mL), add triethylamine (14 mL, 100 mmol) at room temperature.

-

Cool the mixture to 0 °C and slowly add a solution of benzoyl isothiocyanate (16.3 g, 100 mmol) in THF (50 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure. The resulting intermediate is the N-benzoyl-N'-benzylamidinothiourea.

-

To the crude intermediate, add a solution of sodium hydroxide (8.0 g, 200 mmol) in 100 mL of ethanol.

-

Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the benzoyl group.

-

Cool the reaction mixture and neutralize with hydrochloric acid.

-

The product, N-benzyl-1-amidinothiourea, can be isolated by filtration and purified by recrystallization.

Part 2: Oxidative Cyclization to 3-Benzyl-1,2,4-thiadiazol-5-amine

The final step in the synthesis is the intramolecular oxidative cyclization of N-benzyl-1-amidinothiourea. This reaction forms the crucial N-S bond to construct the 1,2,4-thiadiazole ring. Several oxidizing agents can be employed for this transformation, each with its own advantages and disadvantages. We will focus on two reliable methods: hydrogen peroxide and iodine-mediated oxidation.

Sources

An In-depth Technical Guide to 3-Benzyl-1,2,4-thiadiazol-5-amine: Chemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on a specific derivative, 3-Benzyl-1,2,4-thiadiazol-5-amine, providing a comprehensive overview of its chemical properties, a proposed synthesis protocol, and an exploration of its potential applications in drug discovery. The presence of the benzyl group and the amino functionality on the thiadiazole core suggests a molecule with the potential for diverse chemical modifications and biological interactions.

IUPAC Name and Chemical Identity

The correct IUPAC name for the compound of interest is 3-benzyl-1,2,4-thiadiazol-5-amine . It is crucial to distinguish this from its isomer, 5-benzyl-1,3,4-thiadiazol-2-amine, and its phenyl analogue, 3-phenyl-1,2,4-thiadiazol-5-amine, as the structural differences will significantly impact its chemical and biological properties.

CAS Number: 17467-27-5[1][2][3]

Molecular Formula: C₉H₉N₃S[1]

Molecular Weight: 191.25 g/mol [1]

Chemical and Physical Properties

Experimentally determined data for 3-Benzyl-1,2,4-thiadiazol-5-amine is limited in publicly accessible literature. The following table includes available data and predicted properties.

| Property | Value | Source |

| Melting Point | 138 °C | [3] |

| Boiling Point | 384.6±35.0 °C (Predicted) | [3] |

| Purity | ≥95% (Commercially available) | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |

| pKa | Not available |

Synthesis of 3-Benzyl-1,2,4-thiadiazol-5-amine

Proposed Synthetic Pathway

Sources

- 1. 17467-27-5,3-benzyl-1,2,4-thiadiazol-5-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Cas 17467-27-5,3-Benzyl-1,2,4-thiadiazol-5-amine | lookchem [lookchem.com]

- 3. 3-Benzyl-1,2,4-thiadiazol-5-amine CAS#: 17467-27-5 [m.chemicalbook.com]

initial purity assessment of synthesized 3-Benzyl-1,2,4-thiadiazol-5-amine

An In-Depth Technical Guide to the Initial Purity Assessment of Synthesized 3-Benzyl-1,2,4-thiadiazol-5-amine

Introduction

3-Benzyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery, given the known biological activities of the 1,2,4-thiadiazole scaffold.[1][2] As with any newly synthesized compound intended for biological screening or further development, a thorough assessment of its purity is of paramount importance. The presence of impurities, even in trace amounts, can lead to erroneous biological data, unpredictable toxicity, and complications in subsequent synthetic steps.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth look at the . Moving beyond a simple checklist of techniques, this document delves into the rationale behind a multi-pronged analytical strategy, offering field-proven insights into method selection and data interpretation to ensure the highest degree of scientific integrity.

Chapter 1: Understanding the Molecule and Its Synthesis

A robust purity assessment strategy begins with a fundamental understanding of the target molecule's properties and its synthetic origin. This knowledge allows for a predictive approach to identifying potential impurities.

Physicochemical Properties of 3-Benzyl-1,2,4-thiadiazol-5-amine

While specific experimental data for this exact molecule may be nascent, its structure suggests it is a solid at room temperature with a defined melting point. It is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO) and methanol. These properties are crucial for preparing samples for various analytical techniques.

A Plausible Synthetic Route and Potential Process-Related Impurities

A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of substituted benzoyl thiosemicarbazides.[4] A plausible synthetic pathway for 3-Benzyl-1,2,4-thiadiazol-5-amine could involve similar chemistry. Understanding this pathway is critical for anticipating potential process-related impurities, which may include unreacted starting materials, intermediates, and by-products of side reactions.

Potential Degradation Products

The 1,2,4-thiadiazole ring can be susceptible to degradation under harsh acidic, basic, or oxidative conditions. A preliminary forced degradation study, exposing the compound to stress conditions, can be invaluable in identifying potential degradants that might arise during storage or formulation.[5]

Chapter 2: A Multi-Pronged Approach to Purity Assessment

No single analytical technique can definitively determine the absolute purity of a compound. Therefore, a well-designed purity assessment strategy employs a suite of orthogonal (based on different principles) methods to provide a comprehensive and reliable picture.

The Rationale for an Orthogonal Analytical Strategy

An orthogonal approach is crucial for a trustworthy purity assessment. For instance, a chromatographic technique like HPLC might not separate an impurity that co-elutes with the main peak, but this impurity may be readily detectable by a spectroscopic method like NMR.[6] By combining different analytical techniques, the risk of overlooking impurities is significantly minimized.

Overall Workflow for Initial Purity Assessment

The initial purity assessment of a newly synthesized batch of 3-Benzyl-1,2,4-thiadiazol-5-amine should follow a logical and systematic workflow.

Chapter 3: Chromatographic Purity Determination

Chromatographic techniques are fundamental for separating and quantifying impurities in a sample.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling

HPLC is the cornerstone of purity assessment for non-volatile organic compounds. A well-developed HPLC method can separate the target molecule from its impurities, allowing for their detection and quantification.[5][7]

For a polar compound like 3-Benzyl-1,2,4-thiadiazol-5-amine, a reversed-phase HPLC method is a suitable starting point. A C18 column is a good initial choice due to its versatility. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid to improve peak shape) and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to ensure the timely elution of all components with good resolution. UV detection is appropriate, and the detection wavelength should be set at the λmax of the target molecule to maximize sensitivity.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: DAD, 254 nm (or the determined λmax).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to report the area percent of any impurity greater than 0.1%.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is an excellent complementary technique to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents.[8]

The synthesis of 3-Benzyl-1,2,4-thiadiazol-5-amine may involve the use of organic solvents. GC-MS provides the sensitivity and specificity needed to detect and identify these residual solvents, which are often subject to strict regulatory limits.

-

Instrumentation: GC system coupled to a mass spectrometer.

-

Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.

-

Injection: Split injection.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.

-

Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., DMSO) suitable for GC analysis.

The identification of volatile impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard.

Chapter 4: Spectroscopic and Structural Verification

Spectroscopic techniques are essential for confirming the chemical identity of the synthesized compound and can also provide valuable information about its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Identity and Quantifying Purity

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[9] It is also an excellent method for assessing purity, as the signals in an NMR spectrum are directly proportional to the number of nuclei giving rise to them.[10]

The ¹H and ¹³C NMR spectra should be consistent with the proposed structure of 3-Benzyl-1,2,4-thiadiazol-5-amine. The chemical shifts, integration values (for ¹H NMR), and coupling patterns provide a detailed fingerprint of the molecule.

qNMR is a primary analytical method that can provide a highly accurate and precise measurement of purity without the need for a reference standard of the analyte itself.[6][11] A certified internal standard of known purity is used for quantification.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum to confirm the structure. For qNMR, ensure a long relaxation delay (at least 5 times the longest T₁ of interest) is used to allow for full magnetization recovery.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number and types of carbon atoms.

-

qNMR Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

-

Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard.

Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities.[12][13]

High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[14]

-

Instrumentation: A mass spectrometer, often coupled to an HPLC system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules.

-

Mass Analyzer: A high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap is preferred.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the main component and any detectable impurities.

Chapter 5: Elemental and Thermal Analysis

These techniques provide fundamental information about the elemental composition and physical properties of the synthesized compound.

Elemental Analysis (CHNS): Verifying Empirical Formula

Elemental analysis determines the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.[15]

The experimentally determined percentages should agree with the theoretical values for the empirical formula of 3-Benzyl-1,2,4-thiadiazol-5-amine (C₉H₉N₃S). A significant deviation may indicate the presence of impurities or that the wrong compound has been synthesized.[3]

-

Instrumentation: A CHNS elemental analyzer.

-

Sample Preparation: A small, accurately weighed amount of the dried sample is required.

-

Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

Melting Point Determination: A Classical Purity Indicator

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities will typically cause a depression and broadening of the melting point range.

Chapter 6: Data Integration and Purity Statement

The final step in the initial purity assessment is to integrate the data from all the analytical techniques to arrive at a confident and well-supported purity statement.

Summarizing the Analytical Data

A summary table provides a clear and concise overview of the results from the various analytical techniques employed.

| Analytical Technique | Parameter | Result | Interpretation |

| HPLC | Purity (Area %) | 99.5% | High chromatographic purity. |

| Major Impurity | 0.3% at RRT 1.2 | Minor unknown impurity detected. | |

| GC-MS | Residual Solvents | Acetone: 50 ppm | Within acceptable limits. |

| ¹H NMR | Spectrum | Consistent with structure | Confirms chemical identity. |

| ¹³C NMR | Spectrum | Consistent with structure | Confirms carbon skeleton. |

| qNMR | Purity (w/w %) | 99.2% | High absolute purity. |

| HRMS | [M+H]⁺ (found) | 208.0594 | Corresponds to C₉H₁₀N₃S⁺. |

| [M+H]⁺ (calc.) | 208.0599 | Confirms elemental composition. | |

| Elemental Analysis | %C (found/calc) | 51.65 / 51.90 | Good agreement. |

| %H (found/calc) | 4.38 / 4.36 | Good agreement. | |

| %N (found/calc) | 20.08 / 20.18 | Good agreement. | |

| %S (found/calc) | 15.30 / 15.39 | Good agreement. | |

| Melting Point | Range | 155-156 °C | Sharp melting point. |

Arriving at a Confident Purity Statement

Based on the integrated data, a purity statement can be made. For example: "The initial purity assessment of this batch of 3-Benzyl-1,2,4-thiadiazol-5-amine indicates a purity of ≥99% based on a combination of HPLC, qNMR, and elemental analysis. The chemical structure is confirmed by ¹H NMR, ¹³C NMR, and HRMS." For compounds intended for biological testing, a purity of >95% is generally required.[6]

Conclusion

The initial purity assessment of a newly synthesized compound like 3-Benzyl-1,2,4-thiadiazol-5-amine is a critical step in the drug discovery and development process. A comprehensive, multi-pronged approach, as outlined in this guide, is essential for ensuring the quality and integrity of the compound. By understanding the potential impurities and employing a suite of orthogonal analytical techniques, researchers can have a high degree of confidence in their results and make informed decisions about the future of their research.

References

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

-

Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). Available at: [Link]

-

PURIFICATION AND CRITERIA OF PURITY. National Council of Educational Research and Training (NCERT). Available at: [Link]

-

Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. National Institutes of Health (NIH). Available at: [Link]

-

Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available at: [Link]

-

Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. National Institutes of Health (NIH). Available at: [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. Available at: [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]

-

Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... ResearchGate. Available at: [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available at: [Link]

-

A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development (IJNRD). Available at: [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]

-

Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available at: [Link]

-

9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. Available at: [Link]

-

Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]

-

NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]

-

How Do We Improve Elemental Impurity Analysis in Pharmaceutical Quality Control? Spectroscopy Online. Available at: [Link]

-

Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. Available at: [Link]

-

A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. Available at: [Link]

-

Analysis of elemental impurities. SGS Institut Fresenius. Available at: [Link]

-

How to determine the purity of newly synthesized organic compound? ResearchGate. Available at: [Link]

-

Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available at: [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

-

Confident pharmaceutical impurity profiling using high-res mass spec. Separation Science. Available at: [Link]

-

Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. Available at: [Link]

-

Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. Available at: [Link]

-

Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available at: [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. smithers.com [smithers.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biotech-spain.com [biotech-spain.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. hpst.cz [hpst.cz]

- 15. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]

Structural Elucidation of 3-Benzyl-1,2,4-thiadiazol-5-amine: A Comprehensive ¹H and ¹³C NMR Analysis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its diverse pharmacological activities. Accurate and unambiguous structural characterization of novel derivatives is paramount for advancing drug discovery programs. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key analogue, 3-Benzyl-1,2,4-thiadiazol-5-amine. We will dissect the expected spectral features, rationalize the chemical shifts and coupling patterns based on fundamental principles and empirical data from related structures, and present a robust, field-proven protocol for data acquisition. This document is intended to serve as a definitive reference for researchers engaged in the synthesis and characterization of heterocyclic compounds.

Introduction: The Significance of the 1,2,4-Thiadiazole Core

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the 1,2,4-thiadiazole ring system has garnered significant attention due to its metabolic stability and ability to engage in a wide range of biological interactions.[1][2] Derivatives of this scaffold have been explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The subject of this guide, 3-Benzyl-1,2,4-thiadiazol-5-amine, combines this important heterocycle with a benzyl substituent, a common pharmacophore used to probe hydrophobic binding pockets, and an amino group, which can serve as a key hydrogen bond donor or a handle for further chemical modification.

Given this context, unequivocal structural verification is not merely a procedural step but a foundational requirement for meaningful biological evaluation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing precise, atom-level information about the molecular architecture in solution.[4] This guide will elucidate the NMR fingerprint of this molecule, empowering scientists to confidently identify and characterize it.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure of 3-Benzyl-1,2,4-thiadiazol-5-amine is presented below.

Caption: Molecular structure of 3-Benzyl-1,2,4-thiadiazol-5-amine with IUPAC numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display three distinct sets of signals corresponding to the amine, benzyl, and phenyl protons. The analysis is based on established chemical shift ranges and electronic effects within the molecule.[5][6]

-

Amine Protons (NH₂): The two protons of the 5-amino group are expected to appear as a broad singlet. Their chemical shift is highly variable and dependent on solvent, concentration, and temperature, typically falling within the δ 5.0 - 7.5 ppm range.[7][8] This variability is due to hydrogen bonding and chemical exchange. The broadness arises from quadrupolar relaxation effects of the adjacent ¹⁴N nucleus and the aforementioned exchange phenomena. A key confirmatory experiment is the addition of a few drops of deuterium oxide (D₂O) to the NMR tube; the NH₂ signal will disappear due to proton-deuterium exchange, a definitive diagnostic feature.[9]

-

Benzyl Methylene Protons (C6-H₂): These two protons are chemically equivalent and are not adjacent to any other protons, thus they will appear as a sharp singlet. Situated between the electron-withdrawing thiadiazole ring and the phenyl ring, this signal is predicted to be in the δ 4.2 - 4.5 ppm region. Its integration value will correspond to two protons.

-

Phenyl Protons (C8-H to C12-H): The five protons on the phenyl ring will resonate in the aromatic region, typically between δ 7.2 - 7.4 ppm .[6] Due to free rotation around the C6-C7 bond, the ortho (C8, C12), meta (C9, C11), and para (C10) protons may have slightly different electronic environments, leading to overlapping signals that present as a complex multiplet. The total integration for this region will correspond to five protons.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are predicted based on the electronic influence of adjacent heteroatoms and functional groups.[10][11]

-

Thiadiazole Ring Carbons (C3 and C5): These carbons are the most deshielded in the molecule due to their direct attachment to electronegative nitrogen and sulfur atoms within the heterocyclic ring.

-

C5: This carbon, bonded to two nitrogen atoms and a sulfur atom in close proximity, is expected to have the largest chemical shift, predicted to be in the range of δ 175 - 185 ppm .[10]

-

C3: This carbon is also significantly deshielded by the adjacent nitrogen and sulfur atoms and is predicted to resonate in the δ 165 - 175 ppm region.[12]

-

-

Benzyl Carbons (C6-C12):

-

Methylene Carbon (C6): This aliphatic carbon, attached to the aromatic system, will appear significantly upfield, with a predicted shift of δ 35 - 45 ppm .

-

Aromatic Carbons (C7-C12): The six carbons of the phenyl ring will appear in the typical aromatic region of δ 127 - 140 ppm . The quaternary ipso-carbon (C7), directly attached to the methylene group, will likely be the weakest signal in this group. The signals for C8/C12, C9/C11, and C10 may be resolved individually.

-

Summary of Predicted NMR Data

The predicted chemical shifts for 3-Benzyl-1,2,4-thiadiazol-5-amine are summarized in the tables below for quick reference.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH₂ | 5.0 - 7.5 | Broad Singlet | 2H |

| C6-H₂ (CH₂) | 4.2 - 4.5 | Singlet | 2H |

| C8-H to C12-H (Aromatic) | 7.2 - 7.4 | Multiplet | 5H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C5 | 175 - 185 | Heterocyclic, deshielded by N, S |

| C3 | 165 - 175 | Heterocyclic, deshielded by N, S |

| C7 | 135 - 140 | Aromatic, Quaternary (ipso) |

| C9, C11 | 128 - 130 | Aromatic (meta) |

| C8, C12 | 127 - 129 | Aromatic (ortho) |

| C10 | 127 - 128 | Aromatic (para) |

| C6 | 35 - 45 | Aliphatic (CH₂) |

A Validated Experimental Protocol for NMR Data Acquisition

Adherence to a standardized and robust protocol is critical for obtaining high-quality, reproducible NMR data. The following methodology is a self-validating system designed for the structural elucidation of novel small molecules.

Step 1: Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the purified 3-Benzyl-1,2,4-thiadiazol-5-amine sample. Causality: Sufficient concentration is needed for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it effectively solubilizes a wide range of organic compounds and, crucially, slows down the exchange rate of labile protons (like NH₂), often resulting in sharper signals compared to solvents like chloroform-d or methanol-d₄.[13]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Vortex the sample until the solid is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: Data Acquisition Workflow

Caption: Standard workflow for NMR analysis of a novel organic compound.

Step 3: Spectrometer Parameters (400 MHz Example)

-

¹H NMR Experiment:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans (NS): 16. Causality: Provides excellent signal-to-noise for ¹H in a short time.

-

Relaxation Delay (D1): 5 seconds. Causality: A longer delay ensures full relaxation of all protons, which is critical for accurate quantitative integration.

-

Spectral Width (SW): 20 ppm.

-

Acquisition Time (AQ): ~4 seconds.

-

-

¹³C NMR Experiment (Proton Decoupled):

-

Pulse Program: Standard single pulse with proton decoupling (zgpg30).

-

Number of Scans (NS): 1024. Causality: The ¹³C nucleus has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, requiring a significantly larger number of scans to achieve adequate signal-to-noise.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 240 ppm.

-

Advanced Structural Confirmation: 2D NMR

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded.[14] It would definitively link the ¹H signal at δ ~4.3 ppm to the ¹³C signal at δ ~40 ppm, confirming the CH₂ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for mapping out the molecular skeleton. For instance, the CH₂ protons (C6-H) should show a correlation to the thiadiazole carbons C3 and C5, as well as the aromatic ipso-carbon C7, thereby unambiguously connecting the benzyl and thiadiazole moieties.[4]

Conclusion